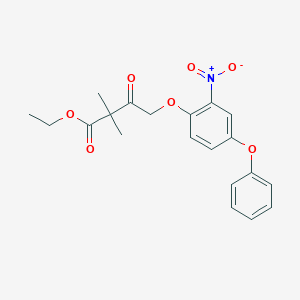![molecular formula C11H14FNO4S B7433356 4-[(Morpholin-4-yl)methyl]phenyl sulfurofluoridate](/img/structure/B7433356.png)
4-[(Morpholin-4-yl)methyl]phenyl sulfurofluoridate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-[(Morpholin-4-yl)methyl]phenyl sulfurofluoridate is a chemical compound that has gained significant attention in the field of scientific research due to its unique properties. It is a sulfurofluoridate derivative of 4-[(morpholin-4-yl)methyl]phenol, which has been found to have potential applications in various fields such as medicine, agriculture, and material science.
Wissenschaftliche Forschungsanwendungen
4-[(Morpholin-4-yl)methyl]phenyl sulfurofluoridate has shown potential in various scientific research fields. In the field of medicine, it has been found to have anticancer properties and can be used as a potential drug candidate for the treatment of cancer. It has also been found to have antimicrobial properties and can be used as a disinfectant. In the field of agriculture, it can be used as a pesticide due to its insecticidal properties. In material science, it can be used as a precursor for the synthesis of various materials.
Wirkmechanismus
The mechanism of action of 4-[(morpholin-4-yl)methyl]phenyl sulfurofluoridate is not fully understood. However, it has been reported to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. It has also been found to disrupt the cell membrane of microorganisms, leading to their death.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 4-[(morpholin-4-yl)methyl]phenyl sulfurofluoridate are not well studied. However, it has been reported to have low toxicity and does not cause any significant adverse effects in laboratory animals.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 4-[(morpholin-4-yl)methyl]phenyl sulfurofluoridate is its potential applications in various scientific research fields. It is also relatively easy to synthesize and has good stability. However, one of the limitations is the lack of understanding of its mechanism of action, which makes it difficult to optimize its use in various applications.
Zukünftige Richtungen
There are several future directions for the research on 4-[(morpholin-4-yl)methyl]phenyl sulfurofluoridate. One of the directions is to study its mechanism of action in more detail to optimize its use in various applications. Another direction is to explore its potential applications in other fields such as energy storage and catalysis. Additionally, further research is needed to understand its toxicity and potential side effects in humans.
Conclusion:
In conclusion, 4-[(morpholin-4-yl)methyl]phenyl sulfurofluoridate is a chemical compound with potential applications in various scientific research fields. Its synthesis method is relatively simple, and it has good stability. However, further research is needed to understand its mechanism of action and potential side effects in humans.
Synthesemethoden
The synthesis of 4-[(morpholin-4-yl)methyl]phenyl sulfurofluoridate involves the reaction of 4-[(morpholin-4-yl)methyl]phenol with sulfur tetrafluoride in the presence of a base. The reaction proceeds through the formation of an intermediate sulfonic acid, which is then converted to the final product by the addition of a fluorine atom. This method has been reported to yield the desired product in good yields and high purity.
Eigenschaften
IUPAC Name |
4-[(4-fluorosulfonyloxyphenyl)methyl]morpholine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14FNO4S/c12-18(14,15)17-11-3-1-10(2-4-11)9-13-5-7-16-8-6-13/h1-4H,5-9H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TYGKNPMRSJTMPC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CC2=CC=C(C=C2)OS(=O)(=O)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14FNO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[(Morpholin-4-yl)methyl]phenyl sulfurofluoridate | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-ethoxy-3-methyl-N-[3-(4-nitrophenoxy)phenyl]cyclopropane-1-carboxamide](/img/structure/B7433278.png)
![Ethyl 3-nitro-5-[[5-oxo-1-(4-phenoxyphenyl)pyrrolidin-3-yl]carbamoyl]benzoate](/img/structure/B7433287.png)
![3-(cyclopropylmethylsulfonyl)-2,6-difluoro-N-[(4-iodophenyl)methyl]benzamide](/img/structure/B7433288.png)

![Ethyl 2-[4-(3-methylsulfonylphenoxy)anilino]-3-nitropyridine-4-carboxylate](/img/structure/B7433307.png)
![ethyl N-[4-[(3-nitroquinolin-2-yl)amino]phenyl]carbamate](/img/structure/B7433315.png)

![[4-(3-Nitrophenoxy)phenyl]methyl 5-ethyl-1-phenyl-1,2,4-triazole-3-carboxylate](/img/structure/B7433330.png)
![2-[3-(4-fluorophenyl)-4-oxoquinazolin-2-yl]sulfanyl-N-(6-piperidin-1-ylpyridin-3-yl)acetamide](/img/structure/B7433349.png)


![Ethyl 4-[2-(3-nitrophenoxy)ethoxy]quinoline-3-carboxylate](/img/structure/B7433366.png)
![3-[4-(1,3-Benzothiazol-2-yl)piperazine-1-carbonyl]-4-methyl-5-nitrobenzenesulfonamide](/img/structure/B7433371.png)
![Ethyl 2-[4-[[3-(4-nitrophenoxy)phenyl]carbamoyl]piperazin-1-yl]-1,3-thiazole-4-carboxylate](/img/structure/B7433392.png)